molecular formula C6H13NO3 B12913172 N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol CAS No. 117894-16-3

N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol

Cat. No.: B12913172
CAS No.: 117894-16-3
M. Wt: 147.17 g/mol
InChI Key: UBVOJPDDTVFNFJ-NGJCXOISSA-N
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Description

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups, as well as two hydroxyl groups. Its stereochemistry is defined by the (2R,3R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups, followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxymethyl group is then introduced via nucleophilic substitution or addition reactions. Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-(hydroxymethyl)-1-ethylpyrrolidine-3,4-diol
  • (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,5-diol
  • (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-2,4-diol

Uniqueness

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

117894-16-3

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1

InChI Key

UBVOJPDDTVFNFJ-NGJCXOISSA-N

Isomeric SMILES

CN1C[C@@H]([C@@H]([C@H]1CO)O)O

Canonical SMILES

CN1CC(C(C1CO)O)O

Origin of Product

United States

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